Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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Overview
Description
Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an N-acyl derivative of β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to generate the desired tetrahydroisoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, fully saturated derivatives, and various substituted isoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its tetrahydroisoindole core differentiates it from other indole derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-12(9)11/h6H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKCWGNFKRUJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=CN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185663 |
Source
|
Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122181-86-6 |
Source
|
Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122181-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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